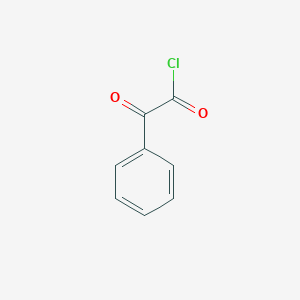

2-Oxo-2-phenylacetyl chloride

Descripción general

Descripción

2-Oxo-2-phenylacetyl chloride is an organic compound with the molecular formula C8H5ClO2. It is also known by other names such as benzeneacetyl chloride, alpha-oxo- (9CI), and benzoylformyl chloride . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Mecanismo De Acción

Target of Action

2-Oxo-2-phenylacetyl chloride is primarily used as a protecting group for carbohydrates . It plays a crucial role in the synthesis of different OPAc-protected saccharides .

Mode of Action

The compound interacts with saccharides to form OPAc-protected saccharides . This interaction involves the use of phenyl-glyoxalic acid, this compound, or phenyl-glyoxal as a coupling reagent .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of carbohydrates . The compound acts as a protecting group, allowing for the orthogonal protection of hydroxyl groups that can be unmasked independently . This is particularly important in the synthesis of oligosaccharides, which play vital roles in cell recognition, signaling, and are involved in a broad range of biological processes .

Result of Action

The primary result of the action of this compound is the formation of OPAc-protected saccharides . These protected saccharides can then be used in further biochemical reactions, contributing to the synthesis of complex carbohydrates .

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. For instance, the compound’s effectiveness as a protecting group can be affected by the presence of other chemical reagents, the pH of the environment, and the temperature at which the reaction is carried out

Análisis Bioquímico

Biochemical Properties

2-Oxo-2-phenylacetyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. For instance, it can react with amino groups in proteins, leading to the formation of amide bonds. This interaction is crucial in modifying the structure and function of proteins, thereby influencing various biochemical pathways. Additionally, this compound can act as a protecting group for carbohydrates, aiding in the selective deprotection of saccharides .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes involved in critical cellular pathways. For example, it can affect cell signaling pathways by altering the activity of key signaling proteins. This modification can lead to changes in gene expression and cellular metabolism. Studies have shown that this compound can impact cell proliferation and apoptosis, highlighting its potential in therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by acylating their active sites, thereby altering their catalytic activity. This compound can also influence gene expression by modifying transcription factors and other regulatory proteins. The molecular mechanism of this compound involves the formation of stable covalent bonds with target molecules, leading to long-lasting effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing protein function and modulating metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range leads to optimal therapeutic outcomes without significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of aromatic compounds. It interacts with enzymes such as phenylacetyl-CoA ligase, which catalyzes the formation of phenylacetyl-CoA from phenylacetic acid and CoA. This interaction is crucial for the degradation of aromatic compounds and the production of energy. Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, its interaction with transport proteins can enhance its uptake into cells, thereby increasing its intracellular concentration and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in protein synthesis and energy production. This localization is essential for the compound’s role in modulating cellular processes and biochemical pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Oxo-2-phenylacetyl chloride can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with oxalyl chloride in the presence of a catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, and the reaction conditions are carefully monitored to ensure consistent quality .

Análisis De Reacciones Químicas

Types of Reactions

2-Oxo-2-phenylacetyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: It can be hydrolyzed to form 2-oxo-2-phenylacetic acid.

Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, hydrolysis yields 2-oxo-2-phenylacetic acid, while reactions with amines can produce amides .

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Chemical Reactions

2-Oxo-2-phenylacetyl chloride serves as a crucial reagent in organic synthesis. It facilitates the preparation of various derivatives and intermediates, particularly in the synthesis of amines and other functional groups. The compound's ability to act as an acylating agent enables the formation of amide bonds through acylation reactions with amino groups in proteins, influencing their structure and function .

Example Reactions

The compound is commonly used in reactions that require selective acylation. For instance, it can be utilized to protect hydroxyl groups in carbohydrates, forming OPAc-protected saccharides which are essential for further chemical modifications.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound plays a significant role in drug development. Its reactivity allows it to be incorporated into various pharmaceutical compounds, enhancing their therapeutic properties. The compound has shown potential in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals .

Therapeutic Applications

Research indicates that derivatives of this compound may exhibit pharmacological activity. For example, its derivatives have been explored for their potential use as anti-inflammatory agents and in treating metabolic disorders .

Biochemical Research

Biochemical Pathways

The compound is involved in critical biochemical pathways, particularly those related to carbohydrate metabolism. By modifying enzymes and proteins through acylation, this compound can influence cellular processes such as signal transduction and gene expression .

Cellular Effects and Mechanisms

At the cellular level, this compound affects cell proliferation and apoptosis by altering the activity of key signaling proteins. Its ability to form stable covalent bonds with biomolecules leads to long-lasting effects on cellular functions .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its stability and reactivity make it suitable for various applications in chemical manufacturing processes .

Summary of Key Applications

| Field | Application |

|---|---|

| Organic Synthesis | Reagent for preparing derivatives; protecting group for carbohydrates |

| Medicinal Chemistry | Drug development; synthesis of biologically active compounds |

| Biochemical Research | Modifying proteins; influencing metabolic pathways |

| Industrial Applications | Production of specialty chemicals |

Case Studies

-

Synthesis of OPAc-Protected Saccharides

A study demonstrated the effectiveness of this compound as a protecting group for carbohydrates, allowing for selective deprotection under mild conditions, which is crucial for subsequent reactions in carbohydrate chemistry. -

Pharmacological Activity

Research highlighted the potential anti-inflammatory properties of compounds synthesized from this compound derivatives, suggesting a pathway for developing new therapeutic agents targeting inflammatory diseases. -

Enzyme Modification Studies

Investigations into the biochemical interactions between this compound and various enzymes revealed its capacity to modify enzyme activity through acylation, impacting metabolic flux within cells.

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 2-oxo-2-phenylacetyl chloride include:

Benzoyl chloride: Similar in structure but lacks the oxo group.

Phenylacetyl chloride: Similar but lacks the oxo group.

Acetyl chloride: Contains an acetyl group instead of a phenylacetyl group.

Uniqueness

This compound is unique due to the presence of both the oxo and phenylacetyl groups, which confer specific reactivity and properties. This makes it particularly useful in certain synthetic and research applications where these functional groups are required .

Actividad Biológica

2-Oxo-2-phenylacetyl chloride, a versatile chemical compound, has garnered attention for its significant biological activity and utility in various biochemical reactions. This article explores its mechanisms of action, cellular effects, and applications in scientific research, providing a comprehensive overview based on diverse sources.

This compound (C8H5ClO2) is characterized by its acyl chloride functional group, which makes it highly reactive towards nucleophiles. This reactivity is crucial for its role in organic synthesis and as a modifying agent in biochemical pathways.

Target of Action

The primary target of this compound is proteins and carbohydrates. It is commonly used as a protecting group for carbohydrates during synthesis, facilitating the formation of OPAc-protected saccharides.

Mode of Action

The compound interacts with saccharides and proteins through acylation reactions, leading to the formation of amide bonds with amino groups in proteins. This interaction is essential for modifying protein structure and function, influencing various biochemical pathways.

Synthesis of Carbohydrates

The compound plays a critical role in carbohydrate synthesis by forming OPAc-protected derivatives. This process allows for selective deprotection, which is vital in the synthesis of complex carbohydrates.

Interaction with Enzymes

This compound can modify enzyme activity by acylating active sites. This modification can either inhibit or enhance enzymatic functions, thereby affecting metabolic pathways. For instance, it has been shown to influence the activity of enzymes involved in aromatic compound metabolism .

Impact on Cell Function

Research indicates that this compound can significantly affect cell proliferation and apoptosis. By modifying key signaling proteins, it alters gene expression and cellular metabolism.

Dosage Effects

Studies in animal models reveal that the effects of this compound are dosage-dependent. Low doses may enhance protein function and metabolic pathways, while high doses can lead to cytotoxicity and disruption of physiological processes.

Metabolic Pathways

The compound is involved in the metabolism of aromatic compounds, interacting with enzymes such as phenylacetyl-CoA ligase. This interaction is crucial for the degradation of phenolic compounds and energy production .

Transport and Distribution

Within biological systems, this compound is transported via specific transporters that facilitate its movement across cellular membranes. Its localization within cells influences its activity and efficacy.

Subcellular Localization

The localization of this compound to organelles such as the endoplasmic reticulum or mitochondria is essential for its role in modulating cellular processes. This targeting allows it to interact with enzymes involved in critical metabolic pathways.

Scientific Research Applications

Organic Synthesis: Used as a reagent for synthesizing various pharmaceuticals and fine chemicals.

Biological Research: Facilitates the synthesis of biologically active compounds, including potential therapeutic agents.

Medicinal Chemistry: Acts as a building block for drug development, particularly in creating compounds with enhanced biological activity .

Case Studies

- Bone Formation Studies: In vitro experiments show that derivatives of this compound promote mesenchymal stem cell differentiation into osteoblasts, suggesting potential applications in osteoporosis treatment .

- Enzymatic Pathway Elucidation: Research on bacterial catabolic pathways involving phenylacetate has revealed new insights into how this compound participates in metabolic processes, enhancing our understanding of aromatic compound degradation .

Propiedades

IUPAC Name |

2-oxo-2-phenylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGOFPJWZUXKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454582 | |

| Record name | 2-oxo-2-phenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25726-04-9 | |

| Record name | 2-oxo-2-phenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.